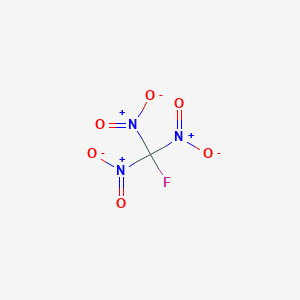
N-乙基-2-硝基苯胺
概述
描述
N-Ethyl-2-nitroaniline is an organic compound with the molecular formula C8H10N2O2. It is a derivative of aniline, where the amino group is substituted with an ethyl group and a nitro group is attached to the benzene ring. This compound is primarily used in the synthesis of various organic materials and as an intermediate in chemical reactions.
科学研究应用
N-Ethyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: N-Ethyl-2-nitroaniline is used in the production of polymers, resins, and other industrial chemicals.
安全和危害
N-Ethyl-2-nitroaniline is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . Personal protective equipment, including dust masks, eyeshields, and gloves, is recommended when handling this compound .
作用机制
Target of Action
N-Ethyl-2-nitroaniline primarily targets the respiratory system . It is often used as a stabilizer in nitrate ester-based energetic materials . The compound interacts with these targets to inhibit and slow down decomposition reactions that can occur in these materials .
Mode of Action
The mode of action of N-Ethyl-2-nitroaniline involves its interaction with nitrate esters. The compound acts as a stabilizer, slowing down the decomposition reactions of nitrate esters . This is achieved through the compound’s ability to capture released nitroxide, driving the propellant to reach a stable state .
Biochemical Pathways
It is known that the compound plays a crucial role in the stability of nitrate ester-based energetic materials . By inhibiting decomposition reactions, N-Ethyl-2-nitroaniline helps maintain the integrity of these materials.
Pharmacokinetics
It is known that the compound has a molecular weight of 16618 and a density of 1.19 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetic behavior.
Result of Action
The primary result of N-Ethyl-2-nitroaniline’s action is the stabilization of nitrate ester-based energetic materials . By inhibiting decomposition reactions, the compound helps maintain the stability and integrity of these materials. This is crucial in various applications, including propellants and other explosive compositions .
Action Environment
The efficacy and stability of N-Ethyl-2-nitroaniline can be influenced by various environmental factors. For instance, the compound is classified as a combustible liquid , suggesting that its stability and efficacy could be affected by exposure to heat or flame. Additionally, the compound may react exothermically with acids to form salts plus water , indicating that its action could be influenced by the pH of its environment.
准备方法
Synthetic Routes and Reaction Conditions: N-Ethyl-2-nitroaniline can be synthesized through several methods. One common approach involves the nitration of N-ethyl aniline. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperature conditions to ensure the selective nitration at the ortho position relative to the amino group.
Industrial Production Methods: In industrial settings, the production of N-Ethyl-2-nitroaniline often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are employed to isolate and purify the final product.
化学反应分析
Types of Reactions: N-Ethyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position.
Oxidation: Although less common, the amino group can be oxidized under specific conditions to form nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Electrophiles such as halogens, sulfonic acids, and nitro compounds.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: N-Ethyl-o-phenylenediamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Nitroso or nitro derivatives of N-Ethyl-2-nitroaniline.
相似化合物的比较
N-Ethyl-2-nitroaniline can be compared with other nitroaniline derivatives, such as:
2-Nitroaniline: Similar structure but lacks the ethyl group, leading to different reactivity and applications.
4-Nitroaniline: The nitro group is positioned at the para position, resulting in distinct chemical properties and uses.
N-Methyl-2-nitroaniline: The methyl group instead of the ethyl group affects the compound’s solubility and reactivity.
Uniqueness: N-Ethyl-2-nitroaniline’s unique combination of the ethyl and nitro groups provides specific reactivity patterns that are valuable in synthetic chemistry and industrial applications. Its ability to undergo selective reactions makes it a versatile intermediate in various chemical processes.
属性
IUPAC Name |
N-ethyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-9-7-5-3-4-6-8(7)10(11)12/h3-6,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIKVOWCSGXCCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143740 | |
| Record name | N-Ethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10112-15-9 | |
| Record name | N-Ethyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10112-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-2-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010112159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethyl-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Ethyl-2-nitroaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6XV87Z8LP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing N-Ethyl-2-nitroaniline in the context of the research article?
A1: The research article focuses on developing methods to synthesize various derivatives of propellant stabilizers like diphenylamine (DPA) and ethylcentralite (EC). N-Ethyl-2-nitroaniline, along with its N-nitroso derivative (N-nitroso-N-ethyl-2-nitroaniline), are identified as potential degradation products of these stabilizers. [] Therefore, synthesizing these compounds in the lab allows researchers to:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(3R,7aS)-3-propan-2-yl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B157244.png)


![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)

![(2S)-2-amino-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B157255.png)

